molecular formula C11H10F2N2O2S2 B12214643 3-(2,4-difluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

3-(2,4-difluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

Cat. No.: B12214643
M. Wt: 304.3 g/mol
InChI Key: APPHYBZRXBQTBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Difluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a sophisticated sulfur- and nitrogen-containing heterocyclic compound featuring a unique molecular architecture based on the tetrahydrothieno[3,4-d][1,3]thiazole scaffold with a 5,5-dioxide moiety. This complex bicyclic structure contains a thieno[3,4-d]thiazole core, which represents a fused heterocyclic system of significant interest in medicinal chemistry and drug discovery research. The compound incorporates a 2,4-difluorophenyl substituent at the 3-position, which may enhance membrane permeability and metabolic stability due to the presence of fluorine atoms, while the 5,5-dioxide group contributes distinct electronic properties and potential hydrogen bonding capabilities. Compounds featuring the thiazole moiety have demonstrated remarkable versatility in pharmaceutical applications, with numerous thiazole-containing molecules approved as therapeutic agents or advancing through clinical development stages . The structural complexity of this molecule, particularly its fused bicyclic system with multiple heteroatoms, makes it a valuable intermediate for exploring structure-activity relationships in medicinal chemistry programs. Researchers investigating novel heterocyclic compounds for various biological applications may find this compound particularly valuable. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H10F2N2O2S2

Molecular Weight

304.3 g/mol

IUPAC Name

3-(2,4-difluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine

InChI

InChI=1S/C11H10F2N2O2S2/c12-6-1-2-8(7(13)3-6)15-9-4-19(16,17)5-10(9)18-11(15)14/h1-3,9-10,14H,4-5H2

InChI Key

APPHYBZRXBQTBJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=N)N2C3=C(C=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Reaction Pathway and Conditions

The thiazole ring is constructed via a modified Hantzsch thiazole synthesis. A thiourea derivative reacts with an α-haloketone precursor under basic conditions to form the thiazolidine intermediate. Subsequent cyclization with elemental sulfur or sulfur-containing reagents generates the tetrahydrothieno[3,4-d]thiazole framework.

Example Protocol

  • Thiazole Formation :

    • React 2-amino-4,5-dihydrothiophene-3-carboxamide with carbon disulfide in ethanol under reflux (12 h).

    • Yield: 68–72%.

  • Sulfur Incorporation :

    • Treat the intermediate with sulfur monochloride (S₂Cl₂) in dichloromethane at 0–5°C.

    • Stir for 3 h, followed by quenching with ice water.

Key Data

StepReagents/ConditionsYieldReference
1CS₂, EtOH, reflux70%
2S₂Cl₂, CH₂Cl₂, 0°C65%
StepReagents/ConditionsYieldPurity
1NBS, CCl₄, reflux85%95%
2Pd(PPh₃)₄, THF/H₂O78%98%

Oxidation of Sulfide to Sulfone Functionalities

Sulfone Installation

The 5,5-dioxide moiety is introduced via oxidation of sulfide bridges in the thienothiazole system. Common oxidants include hydrogen peroxide (H₂O₂) with acetic acid or meta-chloroperbenzoic acid (mCPBA).

Optimized Oxidation Protocol

  • Dissolve the sulfide intermediate in CH₂Cl₂.

  • Add mCPBA (2.2 equiv) at 0°C, then warm to room temperature (RT) and stir for 6 h.

  • Yield : 89–92%.

Comparative Oxidant Efficiency

OxidantSolventTemp.Yield
H₂O₂/AcOHCH₃CN50°C75%
mCPBACH₂Cl₂RT90%
KHSO₅ (Oxone)H₂O/acetoneRT82%

One-Pot Tandem Cyclization-Oxidation Strategy

Integrated Synthesis

A streamlined approach combines cyclization and oxidation in a single pot, reducing purification steps. This method uses ZnCl₂ as a Lewis acid to facilitate thiazole formation, followed by in situ oxidation with H₂O₂.

Procedure

  • React 2,4-difluorophenyl isothiocyanate with 3-mercaptotetrahydrothiophene-2-amine in ZnCl₂/EtOH (reflux, 8 h).

  • Add H₂O₂ (30%) and stir at RT for 12 h.

  • Yield : 76% overall.

Advantages

  • Eliminates intermediate isolation.

  • Reduces reaction time (20 h total vs. 36 h stepwise).

Chemical Reactions Analysis

Types of Reactions

3-(2,4-difluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxide functionality back to the thiazole ring.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(2,4-difluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The unique electronic properties of the thiazole ring make it a candidate for use in organic semiconductors and photovoltaic materials.

    Biological Research: It is used as a probe to study enzyme interactions and protein-ligand binding due to its distinctive chemical structure.

Mechanism of Action

The mechanism of action of 3-(2,4-difluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type.

    Pathway Interference: The compound can interfere with cellular pathways, leading to altered cellular responses and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight Notable Features Reference
Target Compound: 3-(2,4-Difluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide 2,4-Difluorophenyl, imine C₁₃H₁₁F₂N₂O₂S₂ Not provided Electron-withdrawing F, rigid imine core -
N-[(2E)-3-(2,4-Difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide Additional 4-fluorophenyl acetamide group C₁₉H₁₅F₃N₂O₃S₂ 440.46 Extended pharmacophore; anti-infection applications
3-(p-Tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-one 5,5-dioxide p-Tolyl (methyl-substituted phenyl) C₁₂H₁₃NO₃S₂ 283.37 Electron-donating methyl group; simpler structure
1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide Ethoxy/methoxy phenyl, imidazol-one core C₂₀H₂₂N₂O₅S 402.5 Ether groups improve solubility; altered core
1-Phenyl-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide Trifluoromethylphenyl, thione (C=S) C₁₉H₁₅F₃N₂O₂S₃ Not provided Strong lipophilicity from CF₃; thione reactivity
Key Observations:

Substituent Effects: Fluorine atoms (e.g., in the target compound and ) enhance electronegativity and metabolic stability compared to methoxy/ethoxy () or methyl () groups.

Imidazol-one cores () introduce additional nitrogen atoms, which may influence binding to enzymatic targets.

Molecular Weight and Solubility :

  • The target compound’s lower molecular weight (inferred) compared to and suggests better bioavailability.
  • Sulfone groups (5,5-dioxide) in all analogs enhance aqueous solubility.

Biological Activity

The compound 3-(2,4-difluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a member of the thieno-thiazole family, known for its diverse biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The molecular formula of the compound is C12H10F2N2O2SC_{12}H_{10}F_2N_2O_2S, with a molecular weight of approximately 404.5 g/mol. The unique structural features include:

  • Thieno-thiazole Framework : This moiety is associated with various biological activities.
  • Difluorophenyl Group : Enhances lipophilicity and potentially modulates interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds with a thiazole framework exhibit significant antimicrobial activity. The compound has shown effectiveness against various strains of bacteria and fungi. For instance:

  • Antifungal Activity : Preliminary studies suggest that it inhibits ergosterol biosynthesis, a crucial component of fungal cell membranes. In vitro tests demonstrated effective minimum inhibitory concentrations (MICs) against pathogens such as Candida parapsilosis .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. Notably:

  • Cell Line Studies : The compound exhibited cytotoxic effects in several cancer cell lines, indicating its potential as an anticancer agent .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.
  • Receptor Binding : Potential binding to receptors that regulate cellular proliferation and apoptosis .

Synthesis Methods

The synthesis of this compound typically follows established methods such as the Hantzsch thiazole synthesis. Key steps include:

  • Formation of Thiazole Ring : Utilizing thiourea derivatives and appropriate aldehydes.
  • Cyclization Reactions : Leading to the formation of the thieno-thiazole structure.

A detailed synthetic route can be referenced in specific synthetic chemistry literature .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

CompoundActivityMIC (µg/mL)Reference
Compound 2dAntifungal0.98
Similar Thiazole DerivativeAnticancerVaries by cell line

These findings underscore the potential therapeutic applications of compounds within this structural class.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.